molecular formula C25H25N5O2 B11932281 Ent1-IN-39

Ent1-IN-39

Cat. No.: B11932281
M. Wt: 427.5 g/mol
InChI Key: MXWCLVXVUNZMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ent1-IN-39 is a compound that acts as an inhibitor of the equilibrative nucleoside transporter 1 (ENT1). ENT1 is a widely expressed drug transporter responsible for the facilitated diffusion of nucleosides, including both purine and pyrimidine nucleosides, into cells . The inhibition of ENT1 by compounds like this compound has significant implications in various biological processes and therapeutic applications.

Chemical Reactions Analysis

Ent1-IN-39 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound.

Scientific Research Applications

Ent1-IN-39 has several scientific research applications, including:

Mechanism of Action

Ent1-IN-39 exerts its effects by inhibiting the activity of ENT1. This inhibition prevents the transport of nucleosides into cells, thereby affecting various cellular processes that depend on nucleoside availability. The molecular targets of this compound include ENT1 and other related transporters. The pathways involved in its mechanism of action include the regulation of adenosine signaling and nucleotide metabolism .

Comparison with Similar Compounds

Ent1-IN-39 can be compared with other similar compounds, such as:

This compound is unique in its specific inhibitory activity against ENT1, making it a valuable tool for studying the role of nucleoside transport in various biological processes and therapeutic applications.

Properties

Molecular Formula

C25H25N5O2

Molecular Weight

427.5 g/mol

IUPAC Name

6-[3,3-dimethyl-6-(2-methylpyrimidin-5-yl)-2-oxoindol-1-yl]-1,3,3-trimethylpyrrolo[2,3-b]pyridin-2-one

InChI

InChI=1S/C25H25N5O2/c1-14-26-12-16(13-27-14)15-7-8-17-19(11-15)30(23(32)24(17,2)3)20-10-9-18-21(28-20)29(6)22(31)25(18,4)5/h7-13H,1-6H3

InChI Key

MXWCLVXVUNZMRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=CC3=C(C=C2)C(C(=O)N3C4=NC5=C(C=C4)C(C(=O)N5C)(C)C)(C)C

Origin of Product

United States

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